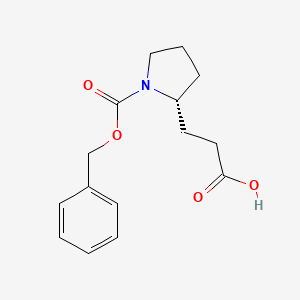
(R)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is a chiral compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride under basic conditions.
Formation of the Propanoic Acid Moiety: This can be done through various methods, including the use of Grignard reagents or other carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other deprotecting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of ®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
N-Benzyloxycarbonyl-L-proline: A similar compound with a different ring structure.
N-Benzyloxycarbonyl-D-proline: The enantiomer of N-Benzyloxycarbonyl-L-proline.
Uniqueness
®-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This configuration can lead to distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
3-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1 |
Clé InChI |
MVHUUGASVWTMMM-CYBMUJFWSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


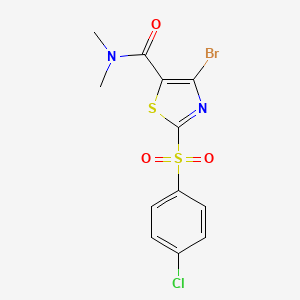

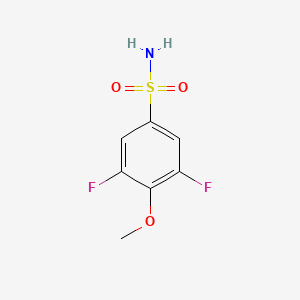


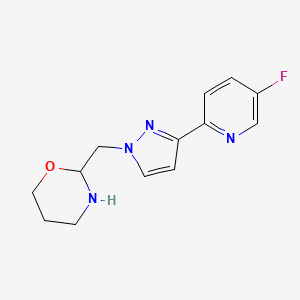
![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
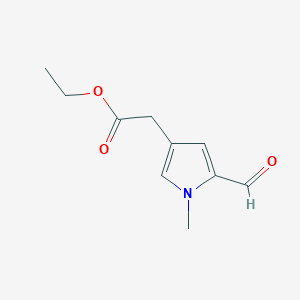

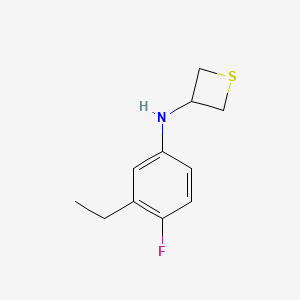
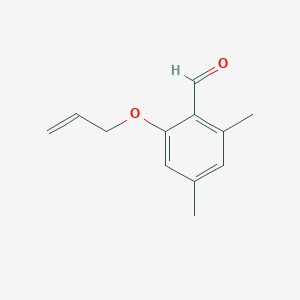
![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)

